![molecular formula C7H9ClF3N3 B3029638 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-88-5](/img/structure/B3029638.png)
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride
説明
The compound "3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride" is a trifluoromethyl-substituted heterocycle that is of significant interest in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable moiety in drug design .
Synthesis Analysis
The synthesis of related trifluoromethyl-substituted pyrazolo[3,4-c]pyridines has been achieved through various methods. One approach involves the Suzuki-Miyaura cross-coupling of a triflate with (hetero)aryl boronic acids or esters, which allows for the introduction of diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton . Another method includes the lithiation-boronation protocols followed by palladium-catalyzed cross-coupling reactions to yield CF3-substituted heteroaryl-pyridines and pyrazoles . Additionally, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has been reported, starting from phenyl-substituted pyrazolopyridine amines and proceeding through selective N-alkylation .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted pyrazolo[3,4-c]pyridines has been characterized by X-ray crystallography in some cases. The presence of the trifluoromethyl group can influence the molecular conformation and packing in the solid state, as well as the potential for hydrogen bonding interactions .
Chemical Reactions Analysis
Trifluoromethyl-substituted pyrazolo[3,4-c]pyridines can undergo various chemical reactions. For instance, halogenation at the 4-position of pyrazole coupling products allows for further cross-couplings to yield tetra-substituted derivatives . Acid-catalyzed reactions of related pyrazolopyridines have been shown to lead to the formation of different products depending on the reaction conditions and the presence of substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted pyrazolo[3,4-c]pyridines are influenced by the presence of the trifluoromethyl group. This group is highly electronegative, which can affect the acidity, lipophilicity, and overall reactivity of the molecule. The trifluoromethyl group can also enhance the metabolic stability of the compound, making it more resistant to biotransformation and potentially increasing its half-life in biological systems .
科学的研究の応用
Summary of Application
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
Methods of Application
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Antibacterial Activity
Summary of Application
Newly synthesized triazolo [4,3- a ]pyrazine derivatives, which may be structurally similar to the compound you mentioned, have been tested for their antibacterial activities .
Methods of Application
The antibacterial activities of these compounds were tested using the microbroth dilution method .
Results or Outcomes
Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
3. Manufacturing TFMPs
Summary of Application
The demand for Trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . They are important ingredients for many agrochemical and pharmaceutical compounds .
Methods of Application
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
4. Pesticides
Summary of Application
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds . They are used in the protection of crops from pests .
Methods of Application
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Safety And Hazards
While specific safety and hazard information for “3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride” is not available, it’s important to handle all chemicals with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
特性
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6;/h6,11H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFYHHZCFRDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(N=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735289 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride | |
CAS RN |
733757-88-5 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



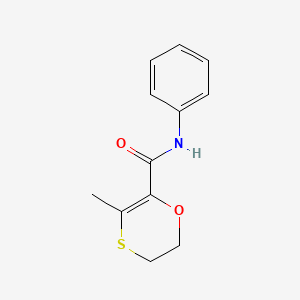
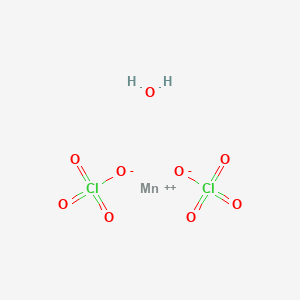
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
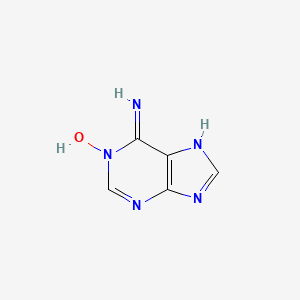
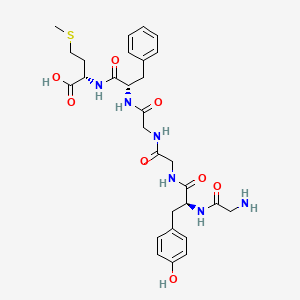
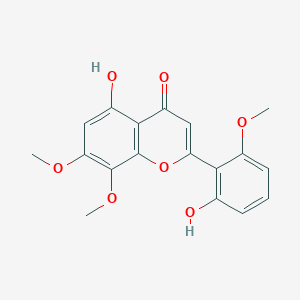
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)
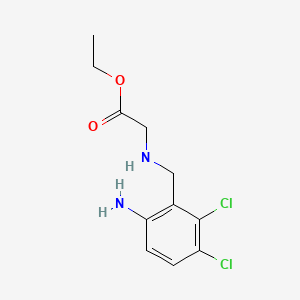
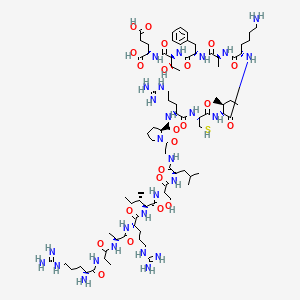
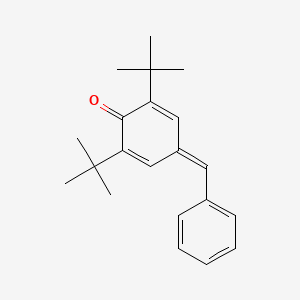
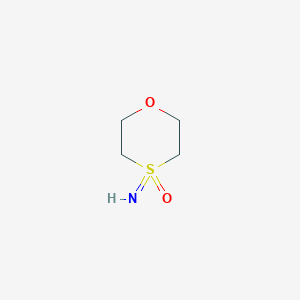
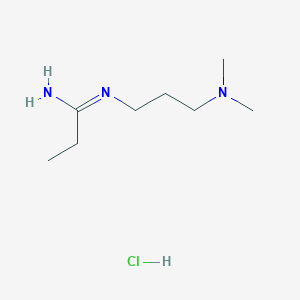
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)